molecular formula C15H22ClN B15341039 1-[1-(2-Chlorophenyl)cyclobutyl]-3-methyl-1-butylamine

1-[1-(2-Chlorophenyl)cyclobutyl]-3-methyl-1-butylamine

Cat. No.: B15341039
M. Wt: 251.79 g/mol
InChI Key: WXOCLKCIOPRIGG-UHFFFAOYSA-N
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Description

1-[1-(2-Chlorophenyl)cyclobutyl]-3-methyl-1-butylamine is a chemical compound that belongs to the class of cyclobutylalkylamines It is structurally characterized by a cyclobutyl ring attached to a 2-chlorophenyl group and a butylamine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(2-Chlorophenyl)cyclobutyl]-3-methyl-1-butylamine typically involves multiple steps. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-[1-(2-Chlorophenyl)cyclobutyl]-3-methyl-1-butylamine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-[1-(2-Chlorophenyl)cyclobutyl]-3-methyl-1-butylamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[1-(2-Chlorophenyl)cyclobutyl]-3-methyl-1-butylamine involves its interaction with specific molecular targets. It is known to inhibit the reuptake of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine . This inhibition leads to increased levels of these neurotransmitters in the synaptic cleft, resulting in enhanced neurotransmission. The compound’s effects on neurotransmitter levels make it a potential candidate for the treatment of depression and obesity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[1-(2-Chlorophenyl)cyclobutyl]-3-methyl-1-butylamine is unique due to its specific structural configuration, which imparts distinct pharmacological properties. Unlike its analogs, this compound has a 2-chlorophenyl group, which may influence its binding affinity and selectivity for various molecular targets.

Properties

Molecular Formula

C15H22ClN

Molecular Weight

251.79 g/mol

IUPAC Name

1-[1-(2-chlorophenyl)cyclobutyl]-3-methylbutan-1-amine

InChI

InChI=1S/C15H22ClN/c1-11(2)10-14(17)15(8-5-9-15)12-6-3-4-7-13(12)16/h3-4,6-7,11,14H,5,8-10,17H2,1-2H3

InChI Key

WXOCLKCIOPRIGG-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C1(CCC1)C2=CC=CC=C2Cl)N

Origin of Product

United States

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